molecular formula C20H23ClN2O2 B11031292 N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11031292
M. Wt: 358.9 g/mol
InChI Key: XSNNMAXABDSESF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound with a complex structure It features a quinoline core substituted with a 4-chlorophenyl group, a methoxy group, and a carboxamide group

Preparation Methods

The synthesis of N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl group, the methoxy group, and the carboxamide group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-5-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: This compound has a methoxy group at a different position, which can influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C20H23ClN2O2/c1-13-12-20(2,3)23(18-11-16(25-4)9-10-17(13)18)19(24)22-15-7-5-14(21)6-8-15/h5-11,13H,12H2,1-4H3,(H,22,24)

InChI Key

XSNNMAXABDSESF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)Cl)(C)C

Origin of Product

United States

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